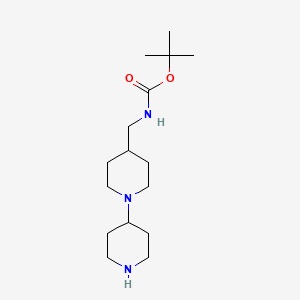
4-(4-(三氟甲基)苯基)噁唑
描述
4-(4-(Trifluoromethyl)phenyl)oxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和聚合物应用
聚合物合成:4-(4-(三氟甲基)苯基)噁唑衍生物用于合成具有特定性质的聚合物。例如,已合成了具有三氟甲基侧链的聚芳醚噁唑,并对其性质(如溶解性和玻璃化转变温度)进行了表征 (Maier & Schneider, 1998)。
聚合物科学中的链端官能化:有关芳香羧基官能化聚合物的阴离子合成的研究,涉及将聚苯乙烯锂与噁唑衍生物官能化 (Summers & Quirk, 1996)。
有机合成和反应性
在有机合成中:包括具有4-(4-(三氟甲基)苯基)结构的噁唑化合物在内,被用于各种有机反应。例如,它们在异常的Diels–Alder反应中发挥作用,导致三唑啉衍生物的形成 (Ibata et al., 1992)。
氧化环化:研究表明噁唑衍生物在铜催化的氧化环化中的应用,这是一种构建三取代噁唑的方法,突显了它们在合成化学中的多功能性 (Xiao et al., 2019)。
光化学研究
- 光化学:已研究了噁唑衍生物的光化学性质,包括那些在4位取代的衍生物。这项研究为它们在特定光照条件下的行为提供了见解,这对于材料科学中的应用至关重要 (Dietliker et al., 1976)。
安全和危害
When handling 4-(4-(Trifluoromethyl)phenyl)oxazole, personal protective equipment and face protection should be worn. Contact with eyes, skin, or clothing should be avoided. Dust formation should be prevented, and the compound should only be used under a chemical fume hood. Inhalation and ingestion of the compound should be avoided .
作用机制
Target of Action
The primary targets of 4-(4-(Trifluoromethyl)phenyl)oxazole are various enzymes and receptors in biological systems . The compound has shown to have a broad spectrum of agricultural biological activities, indicating its potential as a chemical pesticide .
Mode of Action
The compound interacts with its targets through numerous non-covalent interactions . This interaction results in changes in the function of the target enzymes and receptors, leading to its biological effects.
Biochemical Pathways
It is known that the compound can influence a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .
Result of Action
The molecular and cellular effects of 4-(4-(Trifluoromethyl)phenyl)oxazole’s action are diverse due to its broad spectrum of biological activities. For instance, it has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The action, efficacy, and stability of 4-(4-(Trifluoromethyl)phenyl)oxazole can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid dust formation and contact with skin and eyes
生化分析
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(4-(Trifluoromethyl)phenyl)oxazole can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-(4-(Trifluoromethyl)phenyl)oxazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-(Trifluoromethyl)phenyl)oxazole is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects.
Dosage Effects in Animal Models
The effects of 4-(4-(Trifluoromethyl)phenyl)oxazole vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to avoid potential toxicity and ensure the desired effects are achieved.
Subcellular Localization
4-(4-(Trifluoromethyl)phenyl)oxazole exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWCQXESYHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631249 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-40-5 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)










